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molecular formula C7H5ClNNaO2 B6355735 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) CAS No. 1643136-50-8

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1)

Cat. No. B6355735
M. Wt: 193.56 g/mol
InChI Key: WJMMMUMXXWWIFT-UHFFFAOYSA-M
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Patent
US09334290B2

Procedure details

A solution of ethyl 2-(3-chloropyridin-2-yl)acetate (7.59 g, 38 mmol) in THF (76 mL) was treated at room temperature with 3 M aqueous NaOH (25.3 mL, 76 mmol). The mixture was stirred at room temperature overnight and concentrated to remove the THF. The aqueous residue was frozen on dry ice and lyophilized to give sodium 2-(3-chloropyridin-2-yl)acetate as an off-white solid, used without further purification. Mass spectrum m/z 172 (M+H)+.
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
25.3 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8][C:9]([O:11]CC)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+:15]>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:8][C:9]([O-:11])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na+:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.59 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)CC(=O)OCC
Name
Quantity
25.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
76 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the THF
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous residue was frozen on dry ice

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)CC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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